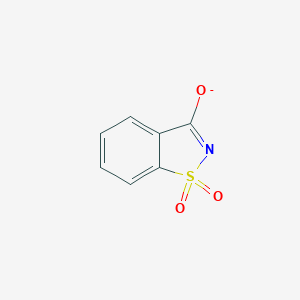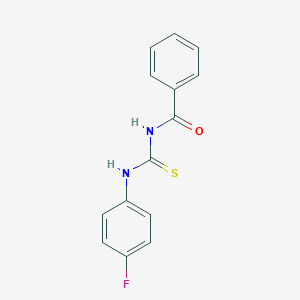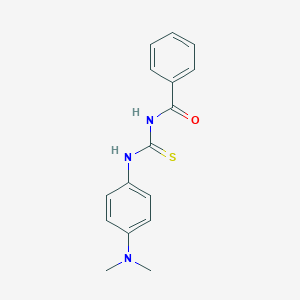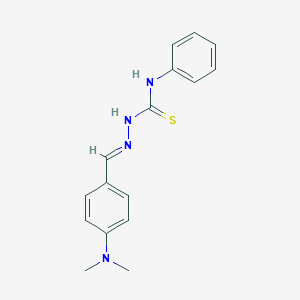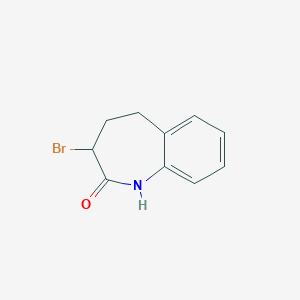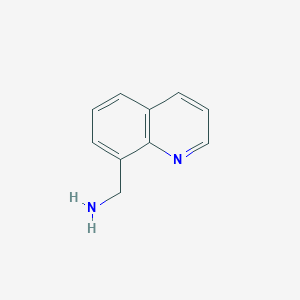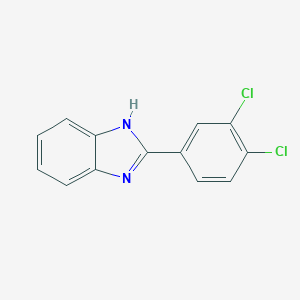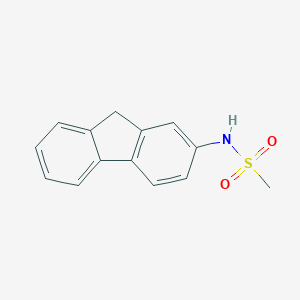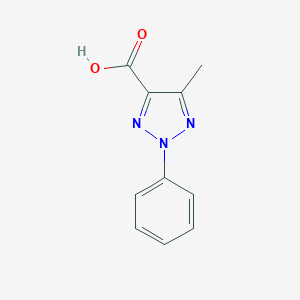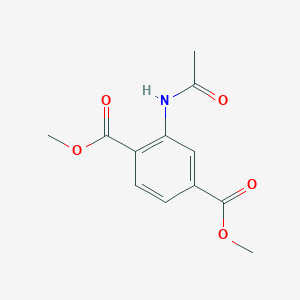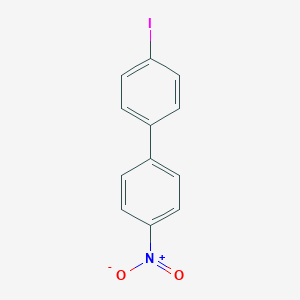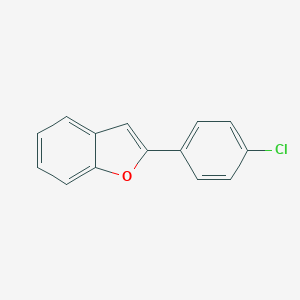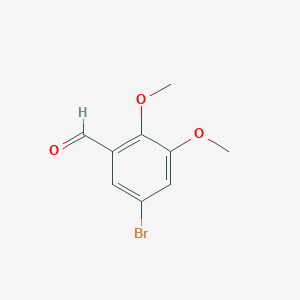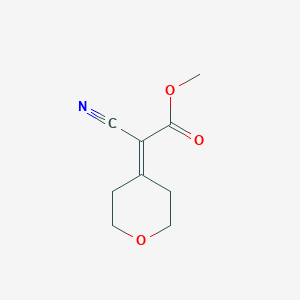
Methyl 2-cyano-2-(oxan-4-ylidene)acetate
Übersicht
Beschreibung
Methyl 2-cyano-2-(oxan-4-ylidene)acetate, also known as MCOA, is a chemical compound with the molecular formula C8H9NO3. It is a colorless liquid that is used in various scientific research applications due to its unique properties. MCOA is also known by other names such as ethyl 2-cyano-2-(oxan-4-ylidene)acetate and 2-cyano-2-(oxan-4-ylidene)acetic acid methyl ester.
Wirkmechanismus
The mechanism of action of Methyl 2-cyano-2-(oxan-4-ylidene)acetate is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. Methyl 2-cyano-2-(oxan-4-ylidene)acetate can undergo nucleophilic addition reactions with various electrophiles such as aldehydes, ketones, and imines. It can also undergo nucleophilic substitution reactions with various halides.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Methyl 2-cyano-2-(oxan-4-ylidene)acetate are not well studied. However, it is known to be a non-toxic compound that is relatively stable under normal conditions. Methyl 2-cyano-2-(oxan-4-ylidene)acetate is also soluble in various organic solvents such as ethanol, methanol, and dichloromethane.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-cyano-2-(oxan-4-ylidene)acetate has several advantages for lab experiments. It is a relatively cheap and readily available compound that can be easily synthesized in the lab. Methyl 2-cyano-2-(oxan-4-ylidene)acetate is also a versatile building block that can be used to synthesize a wide range of compounds. However, Methyl 2-cyano-2-(oxan-4-ylidene)acetate has some limitations for lab experiments. It is a highly reactive compound that can undergo unwanted side reactions. Methyl 2-cyano-2-(oxan-4-ylidene)acetate is also sensitive to air and moisture, which can affect its stability and reactivity.
Zukünftige Richtungen
There are several future directions for the use of Methyl 2-cyano-2-(oxan-4-ylidene)acetate in scientific research. One potential application is in the synthesis of new drugs and bioactive molecules. Methyl 2-cyano-2-(oxan-4-ylidene)acetate can be used as a starting material for the synthesis of various heterocycles and amino acids, which are important building blocks for drug discovery. Another potential application is in the development of new materials. Methyl 2-cyano-2-(oxan-4-ylidene)acetate can be used as a building block for the synthesis of various polymers and copolymers, which have potential applications in fields such as electronics and biomedicine.
In conclusion, Methyl 2-cyano-2-(oxan-4-ylidene)acetate is a versatile compound that has various scientific research applications. It is a cheap and readily available building block that can be used to synthesize a wide range of compounds. However, its reactivity and sensitivity to air and moisture make it challenging to work with. Future research on Methyl 2-cyano-2-(oxan-4-ylidene)acetate could lead to the development of new drugs, bioactive molecules, and materials.
Wissenschaftliche Forschungsanwendungen
Methyl 2-cyano-2-(oxan-4-ylidene)acetate is used in various scientific research applications such as organic synthesis, medicinal chemistry, and material science. It is a versatile building block that can be used to synthesize a wide range of compounds such as heterocycles, amino acids, and peptides. Methyl 2-cyano-2-(oxan-4-ylidene)acetate is also used as a starting material for the synthesis of various drugs and bioactive molecules.
Eigenschaften
CAS-Nummer |
14389-98-1 |
|---|---|
Produktname |
Methyl 2-cyano-2-(oxan-4-ylidene)acetate |
Molekularformel |
C9H11NO3 |
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
methyl 2-cyano-2-(oxan-4-ylidene)acetate |
InChI |
InChI=1S/C9H11NO3/c1-12-9(11)8(6-10)7-2-4-13-5-3-7/h2-5H2,1H3 |
InChI-Schlüssel |
WTJOZBNYFZXKJX-UHFFFAOYSA-N |
SMILES |
COC(=O)C(=C1CCOCC1)C#N |
Kanonische SMILES |
COC(=O)C(=C1CCOCC1)C#N |
Synonyme |
Methyl 2-cyano-2-(dihydro-2H-pyran-4(3H)-ylidene)acetate |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-fluorophenyl)-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B184963.png)
